molecular formula C6H10O5 B1239133 (2R,3S)-2,3-dimethylmalic acid

(2R,3S)-2,3-dimethylmalic acid

Cat. No. B1239133
M. Wt: 162.14 g/mol
InChI Key: WTIIULQJLZEHGZ-AWFVSMACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2,3-dimethylmalic acid is the (2R,3S)-diastereomer of 2,3-dimethylmalic acid. It is a conjugate acid of a (2R,3S)-2,3-dimethylmalate(2-).

Scientific Research Applications

1. Biotechnological Synthesis

(2R,3S)-2,3-dimethylmalic acid and its derivatives have been a focus in biotechnological synthesis. Bullin et al. (2018) discussed an optimized method for (2R,3S)-isocitric acid lactone-2,3-dicarboxylic acid dimethyl ester, which is based on a fermentation solution containing both (2R,3S)-isocitric acid and citric acid. This method streamlines the production process, making it faster and more efficient (Bullin et al., 2018).

2. Catalytic Mechanism Studies

In the realm of enzymology, (2R,3S)-dimethylmalic acid plays a role in understanding the catalytic mechanisms of certain enzymes. Jongkon et al. (2015) applied quantum mechanical/molecular mechanical (QM/MM) methods to (2R,3S)-dimethylmalate lyase, a member of the isocitrate lyase superfamily, to elucidate the enzymatic process of C(2)-C(3) bond breaking (Jongkon et al., 2015).

3. Chemoenzymatic Methodology

Presini et al. (2021) described a chemoenzymatic methodology for accessing all four possible stereoisomers of 2,3-dimethylglyceric acid ethyl ester. This approach includes the use of racemic ethyl α-acetolactate as the starting material, showcasing the versatility of (2R,3S)-2,3-dimethylmalic acid in synthetic chemistry (Presini et al., 2021).

4. Crystal Structure Analysis

Wiscons et al. (2015) investigated the crystal structure of 2,3-dimethylmaleic anhydride, providing insights into the intermolecular interactions and layered structure of compounds related to (2R,3S)-2,3-dimethylmalic acid (Wiscons et al., 2015).

5. Microbial Production and Medical Applications

Kamzolova and Morgunov (2019) reviewed the microbial synthesis of (2R,3S)-isocitric acid, highlighting its potential as a substance for disease prevention and treatment. This review includes details on the cultivation conditions and enzymatic processes involved in the overproduction of this acid (Kamzolova & Morgunov, 2019).

properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(2R,3S)-2-hydroxy-2,3-dimethylbutanedioic acid

InChI

InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/t3-,6-/m1/s1

InChI Key

WTIIULQJLZEHGZ-AWFVSMACSA-N

Isomeric SMILES

C[C@H](C(=O)O)[C@](C)(C(=O)O)O

SMILES

CC(C(=O)O)C(C)(C(=O)O)O

Canonical SMILES

CC(C(=O)O)C(C)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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